12-(m-Iodophenyl)dodecyl phosphocholine
12-(m-Iodophenyl)dodecyl phosphocholine
Brand Name:
Vulcanchem
CAS No.:
144796-42-9
VCID:
VC0122337
InChI:
InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2
SMILES:
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I
Molecular Formula:
C23H42INO4P+
Molecular Weight:
551.5 g/mol
12-(m-Iodophenyl)dodecyl phosphocholine
CAS No.: 144796-42-9
Main Products
VCID: VC0122337
Molecular Formula: C23H42INO4P+
Molecular Weight: 551.5 g/mol
CAS No. | 144796-42-9 |
---|---|
Product Name | 12-(m-Iodophenyl)dodecyl phosphocholine |
Molecular Formula | C23H42INO4P+ |
Molecular Weight | 551.5 g/mol |
IUPAC Name | 12-(3-(125I)iodanylphenyl)dodecyl 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2 |
Standard InChIKey | VOFGDAZEYNICAF-UHFFFAOYSA-O |
Isomeric SMILES | C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)[125I] |
SMILES | C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
Canonical SMILES | C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
Synonyms | 12-(3-iodophenyl)dodecyl phosphocholine 12-(m-iodophenyl)dodecyl phosphocholine NM 324 NM-324 |
PubChem Compound | 3038403 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume